molecular formula C74H107IN24O19S B10785471 Bombesin, [125I]-

Bombesin, [125I]-

Cat. No.: B10785471
M. Wt: 1795.8 g/mol
InChI Key: DYAYENQQOKXYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombesin, [125I]- is a radiolabeled peptide that is used primarily in scientific research. Bombesin itself is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. . The radiolabeled version, Bombesin, [125I]-, is used for various diagnostic and therapeutic applications, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bombesin, [125I]- involves the iodination of the peptide bombesin. The process typically includes the following steps:

    Peptide Synthesis: Bombesin is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Iodination: The synthesized peptide is then iodinated using radioactive iodine-125. This can be achieved through various iodination methods, such as the Chloramine-T method or the Iodogen method, which involve the oxidation of iodide to iodine and its subsequent incorporation into the peptide.

Industrial Production Methods

Industrial production of Bombesin, [125I]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Bombesin, [125I]- can undergo several types of chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: The iodinated tyrosine residue can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bombesin, [125I]- is unique due to its radiolabeled nature, which allows for its use in diagnostic imaging and targeted radiotherapy. This distinguishes it from other bombesin-like peptides that are not radiolabeled and therefore lack these specific applications .

Properties

Molecular Formula

C74H107IN24O19S

Molecular Weight

1795.8 g/mol

IUPAC Name

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83)

InChI Key

DYAYENQQOKXYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Origin of Product

United States

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